molecular formula C11H8ClN5 B2492827 N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 120765-47-1

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2492827
CAS No.: 120765-47-1
M. Wt: 245.67
InChI Key: YWMOBFXAHDWFSP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at the 4-amino position. This scaffold is notable for its versatility in medicinal chemistry, particularly as a kinase inhibitor and antimicrobial agent. Modifications to substituents at positions 1, 3, and 6 of the core structure significantly alter biological activity, selectivity, and pharmacokinetic profiles .

Properties

IUPAC Name

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c12-7-1-3-8(4-2-7)16-10-9-5-15-17-11(9)14-6-13-10/h1-6H,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMOBFXAHDWFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with 4-chloroaniline in the presence of a suitable catalyst. One common method involves the use of a catalytic amount of hydrochloric acid (HCl) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

    Oxidation and Reduction Reactions: The pyrazolo[3,4-d]pyrimidine core can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Hydrochloric Acid (HCl): Used as a catalyst in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with the molecular formula C11H9ClN4 and a molecular weight of 246.67 g/mol, features a pyrazolo[3,4-d]pyrimidine core structure. The presence of the 4-chlorophenyl group enhances its biological activity, making it a valuable scaffold in drug discovery.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. A study evaluated its efficacy against various human cancer cell lines, indicating significant antiproliferative activity. The compound acts by inhibiting specific kinases involved in cancer cell proliferation and survival pathways.

Table 1: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A5495.2Inhibition of kinase signaling pathways
MCF-73.8Induction of apoptosis
HeLa7.0Cell cycle arrest

Kinase Inhibition

This compound has been identified as a potent ATP-competitive inhibitor of the Src family of protein tyrosine kinases. This inhibition is crucial for its application in treating diseases where abnormal kinase activity is implicated, such as cancer and inflammatory disorders.

Table 2: Kinase Inhibition Profile

Kinase TypeIC50 (nM)Selectivity Index
Src Family Kinases25High
Other Kinases>1000Low

Mechanistic Studies

Mechanistic studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. These findings are supported by in vitro assays and molecular docking studies that elucidate its binding affinity to target proteins.

Case Study 1: Treatment of Breast Cancer

In a preclinical model of breast cancer, this compound was administered to mice bearing MCF-7 tumors. The results indicated a significant reduction in tumor size compared to control groups, with a noted increase in apoptotic markers within the tumor tissue.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. This compound demonstrated the ability to mitigate neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote cancer cell growth and survival. Additionally, the compound’s interaction with other molecular targets, such as DNA and RNA, can further contribute to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name & ID (if available) Substituents (Positions) Biological Activity Key Findings References
This compound - 4-NH-(4-Cl-phenyl) Kinase inhibition, antimicrobial Base scaffold with broad potential; limited standalone data.
Compound 11 () - 1: 2-phenylvinyl
- 6: methylsulfonyl
Antibacterial (S. aureus, E. coli) MIC = 8 µg/mL against S. aureus; synthesized via m-CPBA oxidation.
Compound 6 () - 1: 2-phenylethenyl
- 6: butoxy
Antibacterial Lower activity than 11 (MIC = 32 µg/mL); synthesized via nucleophilic substitution.
S29 () - 1: 2-chloro-2-(4-Cl-phenyl)ethyl
- 4: 4-F-benzyl
Anticancer (neuroblastoma) Reduces tumor mass in xenograft models; poor pharmacokinetics.
PP2 () - 1: tert-butyl
- 3: 4-Cl-phenyl
Src kinase inhibition, antileishmanial IC₅₀ = 1 µM for Src kinase; dual activity against Leishmania CK1.2.
K402-0035 () - 1: 4-Cl-phenyl
- 4: 2-methoxyethyl
Screening compound Used in high-throughput screening; no explicit activity reported.
1-(4-Cl-phenyl)-N-(3-Cl-4-Me-phenyl) () - 1: 4-Cl-phenyl
- 4: 3-Cl-4-Me-phenyl
N/A Structural analog with undefined biological activity.

Antibacterial Activity

  • Compound 11 (methylsulfonyl at position 6) demonstrated potent activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to Compound 6 (butoxy substituent, MIC = 32 µg/mL). The electron-withdrawing methylsulfonyl group likely enhances target binding, while bulkier alkoxy groups reduce efficacy .
  • Both compounds were synthesized via regioselective substitutions, highlighting the impact of synthetic routes on bioactivity .

Anticancer and Kinase Inhibition

  • S29 showed promising anticancer activity in neuroblastoma models but suffered from poor pharmacokinetics, necessitating nanocarriers like graphene oxide (GO) for delivery .
  • PP2 (tert-butyl at position 1) is a well-characterized Src kinase inhibitor (IC₅₀ = 1 µM) and also exhibits antileishmanial activity (IC₅₀ = 0.5 µM against Leishmania CK1.2). Its selectivity for Src-family kinases over ABL or PDGFR underscores the role of substituents in target specificity .

Structural Modifications and Pharmacokinetics

  • S29 ’s 2-chloro-2-(4-Cl-phenyl)ethyl group at position 1 improves target engagement but introduces metabolic instability, whereas PP2 ’s tert-butyl group enhances kinase binding and metabolic stability .
  • Substituents like 2-methoxyethyl (e.g., K402-0035 ) may improve solubility but require further optimization for therapeutic use .

Biological Activity

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H9ClN4
  • Molecular Weight : 232.67 g/mol
  • CAS Number : 5334-29-2

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
  • Antimicrobial Activity : It exhibits notable antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the chlorophenyl group enhances its binding affinity to bacterial enzymes.
  • Anti-inflammatory Effects : Studies indicate that this compound reduces inflammation by modulating cytokine release and inhibiting the expression of inflammatory mediators.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description Reference
AnticancerInhibits cell proliferation in various cancer cell lines (e.g., leukemia)
AntimicrobialEffective against E. coli and S. aureus; MIC values reported at 0.5 µg/mL
Anti-inflammatoryReduces paw edema in animal models; comparable efficacy to indomethacin
NeuroprotectivePotential use in neurodegenerative diseases through modulation of glutamate receptors

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant cytotoxic effects against human leukemia cells. The compound induced apoptosis via the mitochondrial pathway, leading to a decrease in cell viability with an IC50 value of 25 µM.

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that this compound exhibited potent antimicrobial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be 0.5 µg/mL for E. coli and 0.75 µg/mL for S. aureus, indicating its potential as an antimicrobial agent.

Case Study 3: Anti-inflammatory Properties

Research on the anti-inflammatory effects showed that this compound significantly inhibited paw edema in rat models, achieving a reduction comparable to that of standard anti-inflammatory drugs like indomethacin.

Q & A

Basic: What are the key synthetic routes for N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with a pyrazolo[3,4-d]pyrimidine core functionalized with a 4-chlorophenyl group. A common method includes:

  • Sulfonylation/Oxidation : Using m-chloroperoxybenzoic acid (m-CPBA) in anhydrous chloroform to oxidize intermediates, followed by solvent evaporation and purification via silica gel column chromatography (ethyl acetate/hexane eluent) .
  • Nucleophilic Substitution : Reacting with secondary amines (e.g., diethanolamine) in 1-butanol/DMSO under heating (24 hours) to introduce substituents .
    Methodological Tips :
  • Optimize temperature (room temperature for oxidation; 80–100°C for substitution) and solvent polarity to enhance regioselectivity.
  • Monitor reactions via TLC/HPLC and use inert atmospheres to prevent decomposition .

Basic: What analytical techniques are critical for characterizing this compound and confirming its purity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and NH groups (δ 8.5–10.0 ppm) in DMSO-d₆ .
    • FT-IR : Identify NH stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₆H₁₃ClN₅) with <0.3% deviation between calculated and observed values .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via ESI-MS .

Basic: How is this compound screened for biological activity in preclinical studies?

  • Antibacterial Assays :
    • Broth Microdilution : Test against Staphylococcus aureus and Escherichia coli (10⁵ CFU/mL) with compound concentrations ranging 1–256 µg/mL. Incubate at 37°C for 14 hours; measure optical density at 600 nm .
  • Kinase Inhibition :
    • Src Family Kinase Assays : Use PP2 (a structural analog) as a positive control. Measure IC₅₀ via ADP-Glo™ kinase assays, comparing inhibition of Fyn/Lck to inactive analogs (e.g., PP3) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent Effects :
    • 4-Chlorophenyl Group : Enhances lipophilicity and target binding via hydrophobic interactions. Replacing Cl with F or Br alters electronic effects and steric bulk .
    • Pyrazolo[3,4-d]pyrimidine Core : Modifications at N1 (e.g., cyclohexyl vs. phenyl) improve kinase selectivity .
      SAR Table :
SubstituentBiological ImpactSource
4-ClHigh kinase inhibition (IC₅₀ ~10 nM)
4-FIncreased metabolic stability
N1-CyclohexylImproved selectivity for Src vs. ABL kinases

Advanced: How should researchers address contradictions in reported biological activities (e.g., antibacterial vs. kinase inhibition)?

  • Contextual Factors :
    • Concentration Dependency : Antibacterial activity (MIC ~64 µg/mL) may occur at higher concentrations than kinase inhibition (IC₅₀ ~10 nM) .
    • Assay Conditions : Varying pH, serum proteins, or ATP concentrations in kinase assays can alter potency .
      Resolution Strategy :
    • Perform dose-response curves across multiple assays.
    • Use orthogonal methods (e.g., SPR for binding affinity; MIC for antimicrobial activity) to validate dual mechanisms .

Advanced: What computational methods predict this compound’s interactions with biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to Src kinase (PDB: 2SRC). Focus on the ATP-binding pocket and hydrophobic interactions with Leu273/Val281 .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic effects of substituents on reactivity .
  • MD Simulations : Simulate 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

Advanced: How can researchers improve the compound’s stability during storage and assays?

  • Storage : Store at –20°C in anhydrous DMSO (≥60 mg/mL), protected from light and moisture .
  • Buffer Compatibility : Avoid aqueous solutions with pH >8.0 to prevent hydrolysis of the pyrimidine ring .
  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

  • Selectivity Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity .
  • Proteomic Profiling : Use SILAC-based mass spectrometry to detect unintended protein interactions .
  • Analog Design : Introduce bulky substituents (e.g., tert-butyl) to block access to non-target kinase pockets .

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